molecular formula C19H14O3 B3044711 3-Benzoyl-2-methyl-6-phenylpyran-4-one CAS No. 10037-16-8

3-Benzoyl-2-methyl-6-phenylpyran-4-one

Cat. No.: B3044711
CAS No.: 10037-16-8
M. Wt: 290.3 g/mol
InChI Key: IDAOALJTNZUCAB-UHFFFAOYSA-N
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Description

3-Benzoyl-2-methyl-6-phenylpyran-4-one is a pyranone derivative characterized by a benzoyl group at position 3, a methyl group at position 2, and a phenyl substituent at position 5. Pyranones are heterocyclic compounds with diverse biological and chemical applications, including roles as enzyme inhibitors, fluorescent probes, and intermediates in organic synthesis.

Properties

CAS No.

10037-16-8

Molecular Formula

C19H14O3

Molecular Weight

290.3 g/mol

IUPAC Name

3-benzoyl-2-methyl-6-phenylpyran-4-one

InChI

InChI=1S/C19H14O3/c1-13-18(19(21)15-10-6-3-7-11-15)16(20)12-17(22-13)14-8-4-2-5-9-14/h2-12H,1H3

InChI Key

IDAOALJTNZUCAB-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C=C(O1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Canonical SMILES

CC1=C(C(=O)C=C(O1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Other CAS No.

10037-16-8

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Table 1: Physical Properties of Pyranone Derivatives

Compound Substituent(s) Melting Point (°C) Yield (%) Reaction Time/Conditions
14f 3-Ethoxypropyl 94 ~50* 1 h, NaOEt, room temperature
14g 3-Benzylmercaptopropyl 84–86 ~85* 1 week, PhSH, ethanol
14d 3-(2-Hydroxyethylamino)propyl 171 81 2 h, ethanolamine, ethanol
14e 3-(2-Pyridylamino)propyl 175 45 Overnight, 2-aminopyridine, THF
14b 3-Butylaminopropyl Not reported Not given 3 h, butylamine, i-propanol

*Estimated from masses provided in synthesis protocols.

Key Observations :

  • Amino-substituted derivatives (14d, 14e) exhibit higher melting points (171–175°C) compared to ethoxy (94°C) or thioether (84–86°C) analogs. This suggests stronger intermolecular interactions (e.g., hydrogen bonding) in amino derivatives .
  • Reaction time and yield : Thiol-addition reactions (e.g., 14g) require prolonged reaction times (1 week) but achieve higher yields (~85%), whereas amine additions (14d, 14e) are faster (2 h–overnight) but with variable yields (45–81%) .

Spectral and Elemental Analysis

Table 2: Spectral and Elemental Data

Compound ¹H NMR Features (Key Signals) IR (cm⁻¹) Elemental Analysis (C/H/N)
14f δ 1.2 (t, OCH₂CH₃), δ 4.0 (m, OCH₂) 1720 (C=O) Calcd: C, 69.80; H, 6.37; N, 3.54
14g δ 3.7 (s, SCH₂Ph), δ 7.3 (m, aromatic) 1715 (C=O) Found: C, 69.86; H, 6.52; N, 3.58
14d δ 2.8 (m, NHCH₂), δ 4.9 (br, OH) 1680–1700 (C=O, NH) Not explicitly reported

Key Findings :

  • Ethoxy group in 14f : Distinct triplet (δ 1.2) and multiplet (δ 4.0) signals confirm the presence of the ethoxypropyl chain .
  • Thioether in 14g : Aromatic proton signals (δ 7.3) and a singlet for SCH₂Ph (δ 3.7) validate the benzylmercapto substituent .
  • Amino groups in 14d/14e: Broad OH/NH peaks in IR and NMR support hydrogen-bonding networks .

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